molecular formula C11H13BrFNO B1290150 4-Bromo-N-t-butyl-2-fluorobenzamide CAS No. 303084-21-1

4-Bromo-N-t-butyl-2-fluorobenzamide

Cat. No. B1290150
CAS RN: 303084-21-1
M. Wt: 274.13 g/mol
InChI Key: KCEOXHBWJRRKCL-UHFFFAOYSA-N
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Description

The compound 4-Bromo-N-t-butyl-2-fluorobenzamide is a chemical species that is presumed to have a benzamide core structure with bromo and fluoro substituents on the benzene ring and a t-butyl group attached to the amide nitrogen. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and characteristics of 4-Bromo-N-t-butyl-2-fluorobenzamide.

Synthesis Analysis

The synthesis of related compounds involves the condensation of appropriate hydrazides and aldehydes or the nucleophilic exchange on halophenyl-trimethylammonium salts. For instance, the synthesis of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH) was achieved by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde . Similarly, the preparation of 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene was accomplished through nucleophilic exchange on the corresponding halophenyl-trimethylammonium salts . These methods could potentially be adapted for the synthesis of 4-Bromo-N-t-butyl-2-fluorobenzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction techniques. For example, the crystal structure of 4BDBH was found to crystallize in the monoclinic system with space group P21/c, and the structure was stabilized by various intramolecular and intermolecular interactions . The structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea was determined to crystallize in the triclinic space group P-1 . These findings suggest that 4-Bromo-N-t-butyl-2-fluorobenzamide may also exhibit a well-defined crystalline structure with specific space group characteristics.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 4-Bromo-N-t-butyl-2-fluorobenzamide. However, the synthesis and characterization of similar compounds imply that such benzamide derivatives can participate in various chemical reactions, particularly those involving the amide functional group or the halogen substituents. The reactivity of the halogen substituents was demonstrated in the preparation of halogenated benzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-Bromo-N-t-butyl-2-fluorobenzamide can be inferred from spectroscopic and computational studies. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with DFT calculations, have been used to investigate the properties of 4BDBH . Quantum chemical calculations were also applied to study the vibrational properties of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea . These techniques could be employed to analyze the physical and chemical properties of 4-Bromo-N-t-butyl-2-fluorobenzamide, including its vibrational spectra, electronic properties, and reactivity descriptors.

Safety and Hazards

4-Bromo-N-t-butyl-2-fluorobenzamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-N-tert-butyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEOXHBWJRRKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624920
Record name 4-Bromo-N-tert-butyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-t-butyl-2-fluorobenzamide

CAS RN

303084-21-1
Record name 4-Bromo-N-tert-butyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 4-bromo-2-fluoro-benzoic acid (5.0 g, 22.83 mmol), thionyl chloride (10 mL, 0.137 mmol) in toluene (10 mL) and reflux for 2 h. Evaporate the reaction mixture to obtain 4-bromo-2-fluoro-benzoyl chloride (5.0 g, 93%) and use for the next step without further purification. Dissolve tert-butylamine (0.8 mL, 5.12 mmol) and triethylamine (0.8 mL, 6.32 mmol) in anhydrous DCM (20 mL), cool to 0° C. and add a solution of 4-bromo-2-fluoro-benzoyl chloride (1.0 g, 4.22 mmol) in anhydrous DCM (10 mL). Stir the reaction mixture at 0° C. for 10 min, warm to ambient temperature and continue to stir for 30 min. Wash the reaction mixture with brine (2×10 mL), dry the organic extracts over anhydrous Na2SO4, evaporate the solvent and purify by chromatography on silica gel eluting with DCM to obtain the desired intermediate as a white solid (1.0 g, 87%). MS (ES+) m/z: 275 (M+H)+.
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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